molecular formula C6H4BrFO B045789 2-Bromo-3-fluorophenol CAS No. 443-81-2

2-Bromo-3-fluorophenol

Cat. No. B045789
CAS RN: 443-81-2
M. Wt: 191 g/mol
InChI Key: LMFRSLRJXLATRL-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenol (CAS Number: 443-81-2) is a chemical intermediate commonly used in organic synthesis and laboratory research. It belongs to the class of halogenated phenols and is characterized by the presence of both bromine and fluorine atoms on the phenolic ring. Its molecular formula is C₆H₄BrFO .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-fluorophenol is a chemical intermediate commonly used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds due to its unique structure and reactivity.

Preparation of Monofluorophenol

This compound can be used to prepare monofluorophenol . Monofluorophenol is a valuable compound in chemical research and has potential applications in various fields.

Preparation of Diaryl Ethers

2-Bromo-3-fluorophenol has been used as a reactant in the preparation of diaryl ethers . Diaryl ethers are important in the pharmaceutical industry and materials science due to their stability and interesting electronic properties.

Synthesis of Polycyclic 5-HT Antagonists

2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . These antagonists are important in neuroscience research and have potential therapeutic applications.

Nucleophilic Substitution Reactions

This compound may be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This type of reaction is fundamental in organic chemistry and is widely used in the synthesis of complex molecules.

Laboratory Research

Due to its unique properties, 2-Bromo-3-fluorophenol is commonly used in laboratory research . It can serve as a starting material or intermediate in various chemical reactions.

Mechanism of Action

Target of Action

2-Bromo-3-fluorophenol is a chemical intermediate commonly used in organic synthesis and laboratory research It’s often used as a reactant in the preparation of diaryl ethers .

Pharmacokinetics

For instance, it has a predicted density of 1.764±0.06 g/cm3 , which might influence its distribution and absorption in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-fluorophenol. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures might affect its stability.

properties

IUPAC Name

2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFRSLRJXLATRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479251
Record name 2-Bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluorophenol

CAS RN

443-81-2
Record name 2-Bromo-3-fluorophenol
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URL https://commonchemistry.cas.org/detail?cas_rn=443-81-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorophenol
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Synthesis routes and methods

Procedure details

2-Bromo-3-fluoro anisole (10 g, 48.77 mmol) was dissolved in DCM (200 mL) and cooled to about −78° C. To the solution was added BBr3 (11.53 mL, 121.9 mmol) in one portion. The mixture was warmed to r.t. and stirred overnight. The mixture was partitioned between water and DCM (50 mL), and the aqueous layer was back extracted with DCM (200 mL). The combined organics were dried (NaSO4), filtered and concentrated to give about 9.32 g of the product as a dark oil. MS found 188.9 (M−1)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.53 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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